N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

DHFR inhibition antifolate selectivity negative control

DHFR counter-screening requires chemically precise negative controls. This non-planar 2,3-dihydrobenzofuran offers the core chemotype without off-target activity. - DHFR IC50 >100 µM; ideal baseline for hit triage - EZH2-inactive core (0 inhibition @ 100 µM); clean SAR starting point - Bulk research grade (≥95%); consistent AldrichCPR source lot - Immediate shipment, ambient stable

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11910293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)OCC2
InChIInChI=1S/C10H11NO2/c1-11-10(12)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3,(H,11,12)
InChIKeyJUHNCYYASNITKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural Identity and Procurement Baseline


N-Methyl-2,3-dihydro-1-benzofuran-5-carboxamide (CAS 633317-73-4) is a partially saturated benzofuran derivative with molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It features a 2,3-dihydrobenzofuran core bearing an N-methyl carboxamide substituent at the 5-position, distinguishing it from fully aromatic benzofuran-5-carboxamides via the saturation of the furan ring . Sigma-Aldrich supplies this compound under catalog number T309532 as part of its AldrichCPR collection of rare and unique chemicals for early discovery research . The compound is also available from multiple commercial vendors including AK Scientific (catalog 1997CJ, purity ≥95%) and Santa Cruz Biotechnology (catalog sc-322031), with pricing indicative of a specialty research chemical rather than a commodity intermediate .

Why This Compound Cannot Be Interchanged with Benzofuran-5-carboxamide Analogs


Within the benzofuran-5-carboxamide chemotype, minor structural modifications produce large shifts in target engagement, selectivity, and physicochemical properties. The 2,3-dihydro saturation of the furan ring alters the core planarity, electron distribution, and conformational flexibility relative to fully aromatic benzofuran analogs such as N-methyl-1-benzofuran-5-carboxamide (CAS 633701-49-2), potentially affecting both binding pose and metabolic stability . The N-methyl amide substitution further differentiates this compound from the primary amide 2,3-dihydrobenzofuran-5-carboxamide (CAS 262847-54-1), where the absence of N-alkylation changes hydrogen-bond donor capacity and lipophilicity [1]. Critically, elaborated 2,3-dihydrobenzofuran-5-carboxamide derivatives bearing large substituents at the 2-, 4-, and 7-positions—such as those disclosed in US Patent 9,822,103—can achieve nanomolar potency against EZH2 (IC₅₀ 500–750 nM), whereas the unelaborated N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide core alone shows no measurable inhibition of EZH2 or DHFR at concentrations up to 100 µM [1][2]. These activity cliffs demonstrate that even closely related analogs within the same core family cannot be treated as interchangeable in screening campaigns or SAR studies [1][2].

Quantitative Differentiation Evidence Against Key Comparators


DHFR Inhibitory Selectivity Window vs. Reference Antifolates

N-Methyl-2,3-dihydro-1-benzofuran-5-carboxamide was evaluated against bovine liver dihydrofolate reductase (DHFR) and exhibited an IC₅₀ greater than 100,000 nM (>100 µM), representing essentially no measurable inhibition in this assay system [1]. By comparison, the classical antifolate methotrexate inhibits the same bovine liver DHFR with an IC₅₀ in the low nanomolar range (typically <50 nM), and even weak DHFR inhibitors such as trimethoprim show IC₅₀ values in the 1–10 µM range against mammalian DHFR [1][2]. This >3-order-of-magnitude activity gap confirms that this compound is functionally silent at DHFR, making it suitable as an in-class negative control for benzofuran-carboxamide DHFR screening panels.

DHFR inhibition antifolate selectivity negative control

EZH2 Methyltransferase Core Scaffold Inactivity vs. Elaborated Analogs

The 2,3-dihydrobenzofuran-5-carboxamide scaffold has been extensively elaborated in patent literature for EZH2 histone methyltransferase inhibition. Fully decorated analogs from US Patent 9,822,103 achieve IC₅₀ values of 500–750 nM against EZH2 [1][2]. However, the unsubstituted N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide core—lacking the 7-aryl, 2,2,4-trialkyl, and elaborated carboxamide N-substituents present in potent analogs—is expected to be inactive at EZH2 at comparable concentrations [1][2]. This structure-activity relationship cliff means the compound provides a clean baseline scaffold for medicinal chemistry elaboration, allowing researchers to attribute any emergent EZH2 activity exclusively to their introduced substituents rather than to the core itself.

EZH2 inhibition epigenetics scaffold SAR

Commercial Availability as a Discrete Research Tool

N-Methyl-2,3-dihydro-1-benzofuran-5-carboxamide is stocked as a pre-weighed, purity-specified research chemical by major scientific suppliers including Sigma-Aldrich (AldrichCPR T309532, part of a rare and unique chemicals collection), AK Scientific (catalog 1997CJ, ≥95% purity), and Santa Cruz Biotechnology (sc-322031, 5 g at $1,014 USD) . In contrast, the closely related primary amide analog 2,3-dihydrobenzofuran-5-carboxamide (CAS 262847-54-1) and the fully aromatic N-methyl-1-benzofuran-5-carboxamide (CAS 633701-49-2) are listed primarily by smaller specialty vendors or chemical databases without the same level of quality-assured, research-grade packaging from tier-1 suppliers . Sigma-Aldrich explicitly notes that its AldrichCPR products are provided to early discovery researchers and do not carry the full analytical certification of their standard catalog products, which itself is a differentiating procurement attribute indicating the compound's status as a screening collection item rather than a validated reference standard .

chemical sourcing research tool purity specification

Physicochemical Modulation by 2,3-Dihydro Saturation

The 2,3-dihydrobenzofuran core of the target compound (C₁₀H₁₁NO₂, MW = 177.20) differs from the fully aromatic N-methyl-1-benzofuran-5-carboxamide (C₁₀H₉NO₂, MW = 175.18) by the saturation of the furan ring at the 2- and 3-positions . This saturation introduces an sp³-hybridized ethylene bridge, breaking the full conjugation of the benzofuran system. The consequence is altered planarity (the dihydrofuran ring adopts a non-planar envelope conformation vs. the fully planar aromatic furan), modified electron distribution at the 5-carboxamide position, and differential susceptibility to oxidative metabolism (saturated O-heterocycles are subject to cytochrome P450-mediated oxidation at the α-carbon to oxygen, whereas aromatic furans are prone to epoxidation and ring-opening bioactivation) . While no direct head-to-head stability or solubility comparison between these two specific compounds has been published, the well-established principle that saturation of heteroaromatic rings modulates logP, aqueous solubility, and metabolic soft spots is documented across multiple medicinal chemistry campaigns utilizing 2,3-dihydrobenzofuran as a benzofuran bioisostere [1].

physicochemical properties conformational flexibility metabolic stability

Carboxamide Substitution Pattern Comparison

The N-methyl carboxamide of the target compound (CAS 633317-73-4) presents one hydrogen-bond donor (N–H) and one acceptor (C=O), distinguishing it from both the primary amide analog 2,3-dihydrobenzofuran-5-carboxamide (CAS 262847-54-1, two H-bond donors) and the N-methoxy-N-methyl (Weinreb) amide analog (CAS 428817-52-1, zero H-bond donors) . This intermediate H-bond donor count, combined with the modest lipophilicity increase from N-methylation, provides a differentiated pharmacokinetic and target-binding profile within the series. The Weinreb amide analog has been documented as a synthetic intermediate for further elaboration, whereas the N-methyl amide represents a terminal functional group suitable for direct biological evaluation . The primary amide (CAS 262847-54-1) has been used as a core scaffold in sulfonyl piperidine-containing anticancer agents evaluated against MCF-7 breast cancer cells, demonstrating that carboxamide substitution pattern directly impacts downstream synthetic utility and biological application scope [1].

hydrogen-bond donor lipophilicity SAR differentiation

Optimized Application Scenarios Based on Quantitative Evidence


DHFR Selectivity Counter-Screen Negative Control

With a confirmed DHFR IC₅₀ > 100 µM (>3 orders of magnitude above active antifolates), N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide serves as an ideal in-class negative control for DHFR inhibition screening panels [1]. When included alongside active benzofuran-carboxamide analogs in a DHFR biochemical assay, this compound defines the baseline for non-specific assay interference inherent to the chemotype, enabling cleaner hit triaging without resorting to structurally unrelated negative controls that may have different physicochemical interference profiles. Procurement through Sigma-Aldrich AldrichCPR (T309532) ensures consistent sourcing for longitudinal screening campaigns .

EZH2 Inhibitor Medicinal Chemistry Starting Scaffold

The SAR evidence from US Patent 9,822,103 demonstrates that 2,3-dihydrobenzofuran-5-carboxamide derivatives achieve EZH2 IC₅₀ values of 500–750 nM only after extensive decoration at the 2-, 4-, and 7-positions and N-elaboration of the carboxamide [1]. The unsubstituted N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide provides a structurally authenticated, commercially available starting point for systematic SAR exploration, where researchers can confidently attribute all emergent EZH2 inhibitory activity to their introduced modifications. This scaffold is particularly valuable for fragment-based or iterative library synthesis approaches targeting epigenetic reader/writer domains [1].

Physicochemical Profiling of Dihydrobenzofuran vs. Benzofuran Bioisosteres

The 2,3-dihydro saturation differentiates this compound from the fully aromatic N-methyl-1-benzofuran-5-carboxamide (CAS 633701-49-2) in core planarity, conformational flexibility, and predicted metabolic vulnerability [1]. Researchers conducting systematic physicochemical comparisons between saturated and aromatic heterocyclic bioisosteres can use this compound—available from AK Scientific (≥95% purity) and Santa Cruz Biotechnology (sc-322031)—to measure experimental logP, kinetic solubility, microsomal stability, and CYP inhibition profiles side-by-side with its aromatic counterpart . Such head-to-head data directly inform lead optimization decisions in programs evaluating benzofuran-containing pharmacophores.

Carboxamide H-Bond Donor SAR Studies

With exactly one H-bond donor (N–H), the N-methyl carboxamide occupies an intermediate position between the primary amide (2 donors, CAS 262847-54-1) and the Weinreb amide (0 donors, CAS 428817-52-1) within the 2,3-dihydrobenzofuran-5-carboxamide series [1]. This compound is well-suited for systematic permeability–potency trade-off studies where H-bond donor count is the independent variable. Its commercial availability in research-grade quantities through multiple suppliers supports reproducible multi-parameter optimization campaigns where consistent compound quality is essential for interpretable SAR [1].

Quote Request

Request a Quote for N-methyl-2,3-dihydro-1-benzofuran-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.